molecular formula C11H8FNO B11907990 8-Fluoro-7-methylquinoline-2-carbaldehyde

8-Fluoro-7-methylquinoline-2-carbaldehyde

Cat. No.: B11907990
M. Wt: 189.19 g/mol
InChI Key: PGIDRHBUBWDWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-7-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C11H8FNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-methylquinoline-2-carbaldehyde typically involves the cyclization and cycloaddition reactions of appropriate precursors. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with fluorinating agents under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

8-Fluoro-7-methylquinoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. The incorporation of a fluorine atom enhances its biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-4-methylquinoline: Another fluorinated quinoline with similar biological activities.

    8-Fluoroquinoline-2-carbaldehyde: A closely related compound with slight structural differences.

Uniqueness

8-Fluoro-7-methylquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and the development of derivatives with enhanced properties .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

8-fluoro-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8FNO/c1-7-2-3-8-4-5-9(6-14)13-11(8)10(7)12/h2-6H,1H3

InChI Key

PGIDRHBUBWDWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.